molecular formula C8H6ClN3 B14139810 3-(4-Chloro-1H-pyrazol-1-yl)pyridine CAS No. 77556-45-7

3-(4-Chloro-1H-pyrazol-1-yl)pyridine

Cat. No.: B14139810
CAS No.: 77556-45-7
M. Wt: 179.60 g/mol
InChI Key: BWVQKHLJCCJETM-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Organic Chemistry Research

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, are fundamental building blocks in the synthesis of a wide array of organic molecules. The unique electronic properties and reactivity of these rings make them prevalent in medicinal chemistry, materials science, and coordination chemistry. nih.govrsc.org Pyrazole derivatives are known for a broad spectrum of pharmacological activities, while the pyridine moiety is a key component in numerous approved drugs, often influencing the pharmacokinetic and pharmacodynamic properties of the molecule. rsc.org

Overview of Linked Pyrazolyl-Pyridine Architectures in Chemical Space

The combination of pyrazole and pyridine rings into a single molecular framework gives rise to linked pyrazolyl-pyridine architectures. These structures are of particular interest as they can act as versatile ligands in coordination chemistry, forming stable complexes with various metal ions. semanticscholar.orgresearchgate.net The nitrogen atoms in both rings serve as potential coordination sites, allowing for the formation of bidentate or polydentate ligands. The specific connectivity of the two rings, as well as the nature and position of substituents, significantly influences the coordination geometry and the properties of the resulting metal complexes.

Specific Research Focus on 3-(4-Chloro-1H-pyrazol-1-yl)pyridine as a Model System

While a vast number of pyrazolyl-pyridine derivatives have been synthesized and studied, This compound serves as an interesting model system for several reasons. The presence of a chlorine atom on the pyrazole ring provides a handle for further functionalization through various cross-coupling reactions. The linkage of the pyridine ring at the N1 position of the pyrazole influences the electronic distribution within both heterocyclic systems. Understanding the synthesis and reactivity of this specific isomer is crucial for the rational design of more complex molecules with tailored properties for applications in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77556-45-7

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)pyridine

InChI

InChI=1S/C8H6ClN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H

InChI Key

BWVQKHLJCCJETM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Chloro 1h Pyrazol 1 Yl Pyridine and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Pyrazolyl-Pyridine Assembly

The crucial step in the synthesis of 3-(4-chloro-1H-pyrazol-1-yl)pyridine is the formation of the C-N bond linking the pyridine (B92270) and pyrazole (B372694) rings. Several powerful cross-coupling and cyclization strategies have been developed to achieve this transformation efficiently.

Nucleophilic Aromatic Substitution Approaches Involving Halopyridines and Pyrazoles

Nucleophilic aromatic substitution (SNAr) and, more prominently, transition-metal-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of the pyrazolyl-pyridine linkage. These methods typically involve the reaction of a halopyridine with a pyrazole in the presence of a suitable catalyst and base.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of amines, including heterocycles like pyrazole. In the context of synthesizing this compound, this would involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with 4-chloro-1H-pyrazole. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

Table 1: Illustrative Buchwald-Hartwig Amination for the Synthesis of Pyrazolyl-Pyridine Analogues

EntryHalopyridinePyrazoleCatalyst SystemBaseSolventTemp (°C)Yield (%)
13-Bromopyridine4-Chloro-1H-pyrazolePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80[Illustrative]
23-Iodopyridine4-Chloro-1H-pyrazolePd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane100[Illustrative]
32-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060 chemspider.com

Data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions involving similar substrates.

The Ullmann condensation is another important method for the formation of C-N bonds, traditionally employing copper catalysts at high temperatures. organic-chemistry.org Modern variations of the Ullmann reaction utilize copper(I) salts, often in the presence of a ligand, allowing for milder reaction conditions. For the synthesis of this compound, this would entail the coupling of a 3-halopyridine with 4-chloro-1H-pyrazole using a copper catalyst. Ligands such as L-proline have been shown to promote Ullmann-type coupling reactions of aryl iodides with various nitrogen heterocycles.

Cyclization Reactions for the Construction of the Pyrazole Ring onto Pyridine Precursors

An alternative approach to forming the pyrazolyl-pyridine scaffold is to construct the pyrazole ring directly onto a functionalized pyridine precursor. This strategy typically involves the reaction of a pyridine derivative containing a hydrazine (B178648) or a related functional group with a suitable three-carbon building block.

A common method involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov In this context, the synthesis would start with 3-hydrazinopyridine, which would then be reacted with a functionalized 1,3-dicarbonyl compound that would ultimately introduce the chloro-substituent at the desired position of the newly formed pyrazole ring. For instance, reaction with a chlorinated malondialdehyde derivative could yield the target compound. nih.gov The regioselectivity of the cyclization can be a key challenge in this approach, often influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Table 2: Synthesis of Pyrazoles via Cyclocondensation

Hydrazine Derivative1,3-Dicarbonyl CompoundConditionsProductReference
Phenylhydrazine1,3-DiketoneEthanol, reflux1,3,5-Trisubstituted pyrazole researchgate.net
2-HydrazinylpyridineAcetophenoneVilsmeier-Haack1-(Pyridin-2-yl)-3-aryl-1H-pyrazole-4-carbaldehyde mdpi.com
Hydrazine HydrateDiaryl 1,3-diketonesEthanolDiaryl pyrazole derivatives researchgate.net

Formation of Pyridine Ring Systems Utilizing Pyrazole Building Blocks

A less common but viable strategy involves the construction of the pyridine ring using a pre-functionalized pyrazole as a building block. This approach often relies on the reaction of an aminopyrazole with a suitable precursor that provides the remaining atoms for the pyridine ring.

For example, 5-aminopyrazoles can react with α,β-unsaturated ketones or 1,3-dicarbonyl compounds to form fused pyrazolo[3,4-b]pyridine systems. mdpi.comnih.gov While this leads to a fused ring system rather than the target 3-(pyrazol-1-yl)pyridine, the underlying principle of using an aminopyrazole as a nucleophile to construct a six-membered ring is relevant. The synthesis of non-fused pyridines can be achieved by reacting β-enamino esters or similar pyrazole derivatives with appropriate reagents. wisdomlib.org

Targeted Introduction and Manipulation of Chlorine Substituents

The presence of the chlorine atom at the 4-position of the pyrazole ring is a key structural feature of the target molecule. Its introduction can be achieved either by using a pre-chlorinated starting material or by chlorinating the pyrazole ring at a later stage of the synthesis.

Regioselective Chlorination of Pyrazole Rings

The direct chlorination of the pyrazole ring is a common and effective method for introducing the chlorine substituent. The regioselectivity of this reaction is crucial, and the 4-position of the pyrazole ring is generally the most susceptible to electrophilic substitution.

N-Chlorosuccinimide (NCS) is a widely used reagent for the regioselective chlorination of pyrazoles. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent, and the conditions can be mild, often proceeding at room temperature. The use of NCS provides a convenient and efficient method for the synthesis of 4-chloropyrazoles. researchgate.net Other chlorinating agents, such as trichloroisocyanuric acid, have also been employed for the chlorination of pyrazoles under solvent-free mechanochemical conditions. rsc.org

Table 3: Regioselective Chlorination of Pyrazole Derivatives

Pyrazole SubstrateChlorinating AgentConditionsProductReference
1-Aryl-1H-pyrazoleNCSAcetonitrile, rt1-Aryl-4-chloro-1H-pyrazole researchgate.net
PyrazoleHypochloric acid/salts-20 to 70 °C4-Chloropyrazole researchgate.net
3-Aryl-1H-pyrazol-5-aminesNCSRoom temperature4-Chloro-3-aryl-1H-pyrazol-5-amines researchgate.net

Halogen Exchange and Functionalization Strategies

Once the 4-chloropyrazole moiety is in place, further functionalization can be achieved through various cross-coupling reactions. Alternatively, a different halogen can be introduced and subsequently exchanged for chlorine.

The Finkelstein reaction , which involves the exchange of one halogen for another, is a well-established transformation. journalcra.com While typically used to convert alkyl chlorides or bromides to iodides, analogous reactions on aryl halides can be achieved, often with metal catalysis. This could potentially be used to convert a 4-bromopyrazole to a 4-chloropyrazole, although direct chlorination is generally more straightforward.

More importantly, the chlorine atom on the pyrazole ring can serve as a handle for further diversification of the molecule. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with a halide. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring, starting from this compound. This highlights the utility of the chloro-substituent as a point for further molecular elaboration.

Table 4: Suzuki-Miyaura Coupling of Halogenated Heterocycles

Halogenated SubstrateBoronic AcidCatalyst SystemBaseSolventProductReference
3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-oneVarious arylboronic acidsXPhosPdG2/XPhosNa₂CO₃1,4-Dioxane/H₂O3-Aryl-pyrazolo[1,5-a]pyrimidin-5(4H)-one rsc.org
8-Bromo-2'-deoxyadenosineArylboronic acidsPd(OAc)₂ / PPh₃K₂CO₃DMF8-Aryl-2'-deoxyadenosine researchgate.net
ChloropyridinesArylboronic acidsPd/phosphine catalyst-Water/n-butanolArylpyridines nih.gov

Multi-Step Synthesis Pathways and Optimization

Multi-step syntheses provide the flexibility to introduce desired functional groups and build the target molecule sequentially. Optimization of these pathways involves a careful selection of intermediates, reaction conditions, and purification techniques to maximize efficiency and minimize waste.

The construction of the pyrazole ring is a critical step in the synthesis of this compound. Pathways involving pyrazole carboxylic acids are particularly noteworthy as the carboxylic acid group serves as a versatile handle for further transformations or can be removed in a later step.

A common strategy involves the synthesis of a pyridinyl-1H-pyrazole-5-carboxylic acid intermediate. ciac.jl.cn This can be achieved by reacting a substituted pyridine, such as 2,3-dichloropyridine, with hydrazine, followed by treatment with diethyl maleate. ciac.jl.cn Subsequent halogenation, oxidation, and hydrolysis steps yield the key pyrazole carboxylic acid intermediate. ciac.jl.cn This intermediate can then be subjected to further reactions to arrive at the final product. For instance, the carboxylic acid can be converted to an acyl chloride, which is then reacted with an appropriate amine to form an amide. ciac.jl.cn

Another relevant approach is the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylates. asianpubs.org These structures, which are isomers of the main target, can be prepared through a multi-component reaction. For example, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate (B1213749) can yield a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. asianpubs.org Such multi-component reactions are highly efficient as they allow for the formation of complex molecules in a single step from simple starting materials.

The general synthetic sequence involving a pyrazole carboxylic acid intermediate can be summarized as follows:

Formation of the Pyrazole Ring: Condensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.

Introduction of the Carboxylic Acid Functionality: This can be achieved by using starting materials already containing a carboxylate group or by subsequent functionalization of the pyrazole ring.

Coupling with the Pyridine Moiety: The pre-formed pyrazole carboxylic acid is then coupled with a suitable pyridine derivative.

Final Transformations: This may include chlorination of the pyrazole ring and any necessary modifications to the substituents.

The table below outlines a representative reaction sequence.

StepReactionKey IntermediatesPurpose
1Hydrazine CondensationPyridinyl-hydrazineFormation of the core pyrazole precursor attached to the pyridine ring.
2Cyclization with a dicarbonyl equivalentPyridinyl-pyrazole carboxylateConstruction of the pyrazole ring with a carboxylic acid handle.
3ChlorinationThis compound-X-carboxylateIntroduction of the chloro-substituent onto the pyrazole ring.
4Decarboxylation (if necessary)This compoundRemoval of the carboxylate group to yield the final product.

The choice of reagents, catalysts, and solvents is paramount in directing the outcome of the synthesis, influencing both the yield and the regioselectivity of the reactions.

Reagents: In the synthesis of chloro-substituted pyrazoles, chlorinating agents play a direct role. Phosphorus oxychloride (POCl₃) is a common reagent used to introduce a chlorine atom onto a heterocyclic ring, often by converting a hydroxyl group into a chloro group. nih.govmdpi.com Another method is electrochemical chlorination on a platinum anode in aqueous sodium chloride solutions. researchgate.net The efficiency of this process depends on the structure of the starting pyrazole. researchgate.net For direct chlorination of the pyrazole ring, trichloroisocyanuric acid has been used in solvent-free mechanochemical processes. rsc.org

Catalysts: Various catalysts are employed to facilitate the formation of the pyrazole ring and subsequent cross-coupling reactions.

Acid/Base Catalysis: Glacial acetic acid is often used as a solvent and catalyst in condensation reactions for forming pyrazole precursors. wisdomlib.org L-proline, an organocatalyst, has been used in three-component syntheses of related pyrazolo[3,4-b]quinolines. nih.gov

Metal Catalysis: Copper catalysts are effective in promoting condensation reactions to form pyrazoles under acid-free conditions. organic-chemistry.org Palladium catalysts are crucial for cross-coupling reactions, such as the Suzuki coupling, which can be used to link the pyrazole and pyridine rings. researchgate.net Iron-catalyzed routes have also been developed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Solvent Systems: The solvent system can significantly impact reaction rates, solubility of reagents, and even the reaction pathway.

Polar Aprotic Solvents: Dimethylformamide (DMF) is a common solvent for substitution reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. wisdomlib.org

Alcohols: Ethanol is frequently used as a solvent for condensation and cyclization reactions, particularly in the formation of pyrazolopyridine systems. nih.govwisdomlib.org

Non-polar/Aprotic Solvents: Solvents like n-hexane and ethyl acetate (B1210297) are often used in the purification stages, such as column chromatography and recrystallization, to isolate the final product. wisdomlib.org

Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, which is advantageous from an environmental and process standpoint. nih.gov For example, the reaction between 3-aminopyrazole (B16455) derivatives and diethyl 2-(ethoxymethylene)malonate can be conducted neat at elevated temperatures. nih.gov

The following table summarizes the function of various components in the synthesis.

ComponentExample(s)Role in SynthesisImpact on Yield/Selectivity
Reagent POCl₃, Trichloroisocyanuric acidChlorination of the pyrazole or pyridine ring.Directly introduces the chloro-substituent, yield depends on reaction conditions.
Catalyst L-proline, Copper salts, Palladium complexesAccelerates condensation, cyclization, and cross-coupling reactions.Can significantly improve reaction rates and yields; crucial for regioselectivity in cross-coupling.
Solvent DMF, Ethanol, Acetic AcidSolubilizes reactants and reagents, can participate in the reaction mechanism.Affects reaction kinetics and equilibrium; choice can influence which regioisomer is preferentially formed.
Base Cs₂CO₃, TriethylamineNeutralizes acidic byproducts, facilitates deprotonation steps.Essential for driving reactions to completion and can influence selectivity in base-catalyzed steps.

Scalable Synthetic Approaches and Process Chemistry Considerations

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to develop a process that is safe, cost-effective, robust, and environmentally sustainable.

For compounds like this compound, a scalable synthesis must be robust and high-yielding. A reported multi-kilogram scale synthesis of a related key intermediate highlights important considerations. researchgate.net The process involved a nucleophilic aromatic substitution, followed by hydrogenation and iodination, with each step requiring optimization for successful scale-up. researchgate.net

Continuous flow chemistry is an increasingly important technology for scalable synthesis. A scalable synthesis of the related 6-chloro-1H-pyrazolo[3,4-b]pyrazine was developed using a continuous flow formylation/hydrazine cyclization cascade. researchgate.net This approach offers several advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and greater consistency in product quality. The ability to directly reduce an intermediate in a flow hydrogenator demonstrates the integration of multiple steps in a continuous fashion, which is a key goal of modern process chemistry. afinitica.com

Key considerations for developing a scalable synthesis include:

Cost of Goods: Minimizing the cost of raw materials, reagents, and solvents.

Process Safety: Identifying and mitigating potential hazards associated with reagents, intermediates, and reaction conditions (e.g., exothermic reactions, toxic gases).

Waste Reduction: Implementing green chemistry principles to minimize the environmental impact, such as using less hazardous solvents or developing solvent-free procedures. researchgate.net

Regulatory Compliance: Ensuring the process meets the stringent requirements of regulatory agencies.

A patent for a process to prepare the related 3-(3-chloro-1H-pyrazol-1-yl)pyridine outlines a potentially scalable route involving the coupling of 3-bromopyridine with 3-aminopyrazole, followed by purification and a Sandmeyer reaction to convert the amino group to a chloro group. wipo.int Crystallization for purification is a highly scalable and effective method for ensuring high purity of intermediates and the final product. wipo.int

ConsiderationStrategy for ScalabilityExample from Analogous Syntheses
Throughput Continuous flow processingUse of a continuous flow formylation/hydrazine cyclization cascade. researchgate.net
Purity Crystallization of intermediatesPurification of 3-(3-amino-1H-pyrazol-1-yl)pyridine by crystallization. wipo.int
Robustness Optimization of each reaction step for large scaleSuccessful delivery of multi-kilogram quantities of a key piperidine (B6355638) intermediate. researchgate.net
Safety Use of less hazardous reagents, flow chemistryUtilizing continuous flow to handle potentially energetic reactions in small volumes.
Cost-Effectiveness High-yielding steps, minimizing purificationDeveloping a new access to a key intermediate via a bisulfite-aldehyde complex to enhance yields and reduce costs. researchgate.net

Chemical Reactivity and Derivatization of the 3 4 Chloro 1h Pyrazol 1 Yl Pyridine Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Pyrazole (B372694) Rings

The reactivity of the 3-(4-Chloro-1H-pyrazol-1-yl)pyridine scaffold is dictated by the electronic properties of its constituent heterocyclic rings. Both the pyridine and pyrazole moieties have distinct and well-characterized behaviors in substitution reactions.

The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution (AES). youtube.com The nitrogen atom's electron-withdrawing inductive and mesomeric effects deactivate the ring, and when substitution does occur under harsh conditions, it is directed to the meta-position (C-5). The pyrazol-1-yl substituent at the C-3 position further deactivates the pyridine ring towards electrophiles. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the ortho (C-2, C-6) and para (C-4) positions, especially if a suitable leaving group is present.

The pyrazole ring's reactivity is different. While it is an aromatic heterocycle, it readily undergoes electrophilic substitution, with the C-4 position being the most nucleophilic and therefore the most reactive site. pharmdbm.comresearchgate.net In the case of this compound, this position is blocked by a chlorine atom. Consequently, electrophilic attack on the pyrazole ring is significantly hindered. If forced, substitution would likely occur at the C-5 position, though this is electronically disfavored. Nucleophilic substitution on the pyrazole ring itself is uncommon unless activated by potent electron-withdrawing groups. However, the chlorine atom at C-4 provides a key site for nucleophilic displacement, a reaction class discussed in the next section.

Table 1: Predicted Reactivity for Substitution Reactions

Ring SystemReaction TypePredicted Site of AttackRationale
Pyridine Electrophilic SubstitutionC-5The pyridine nitrogen and pyrazol-1-yl group are deactivating and meta-directing. youtube.com
Nucleophilic SubstitutionC-2, C-4, C-6The pyridine nitrogen activates the ortho and para positions for nucleophilic attack.
Pyrazole Electrophilic SubstitutionC-5 (low reactivity)The primary C-4 site is blocked by the chloro substituent. pharmdbm.comresearchgate.net
Nucleophilic SubstitutionC-4 (on Chloro)The C-Cl bond is the primary site for nucleophilic attack on the pyrazole ring.

Functional Group Interconversions and Modifications of the Chloro Substituent

The chloro substituent at the C-4 position of the pyrazole ring is the most versatile handle for derivatization of the this compound scaffold. This C-Cl bond is amenable to a variety of transformations, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The C-4 chloro group can be displaced by a range of nucleophiles. These reactions are foundational for introducing new functional groups and building molecular complexity. Typical nucleophiles include amines, alkoxides, and thiolates, leading to the corresponding 4-amino, 4-alkoxy, and 4-thioalkyl pyrazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful tools for forming new bonds at the C-4 position. The C-Cl bond serves as an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction provides a highly efficient method for forming carbon-nitrogen bonds by coupling with a wide variety of primary and secondary amines.

Sonogashira Coupling: The coupling with terminal alkynes yields 4-alkynylpyrazole derivatives, which can be further elaborated.

Heck Coupling: This reaction with alkenes introduces vinyl substituents at the C-4 position.

These transformations allow for systematic structural modifications, which is a common strategy in fields like medicinal chemistry to explore structure-activity relationships. nih.gov

Table 2: Representative Transformations of the 4-Chloro-Pyrazole Moiety

Reaction TypeReagents and ConditionsProduct Type
Suzuki Coupling Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Dioxane/H₂O), heat4-Aryl-1H-pyrazole derivative
Buchwald-Hartwig Amination R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Toluene), heat4-(Amino)-1H-pyrazole derivative
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base (e.g., Et₃N), solvent (e.g., THF)4-Alkynyl-1H-pyrazole derivative
Nucleophilic Substitution R-OH, strong base (e.g., NaH), solvent (e.g., DMF)4-Alkoxy-1H-pyrazole derivative

Formation of Coordination Complexes with Metal Ions and Ligand Properties

The this compound molecule possesses multiple nitrogen atoms that can act as Lewis basic sites, making it an effective ligand for coordinating with metal ions. Specifically, the nitrogen atom of the pyridine ring and the N-2 nitrogen of the pyrazole ring can chelate to a metal center, forming a stable five-membered ring. This classifies the compound as a bidentate N,N'-donor ligand.

The coordination chemistry of pyridyl-pyrazole ligands is extensive, with complexes reported for a wide range of transition metals and lanthanides. researchgate.netmdpi.comacs.org These ligands are valued for their tunable steric and electronic properties, which can be modified by substituents on either ring. The chloro group at the pyrazole C-4 position exerts an electron-withdrawing effect, which can influence the electron density on the coordinating nitrogen atoms and, consequently, the stability and reactivity of the resulting metal complex.

Complexes formed from pyridyl-pyrazole ligands find applications in areas such as catalysis and materials science. The geometry of the resulting complex depends on the metal ion, its preferred coordination number, and the presence of other ancillary ligands. For example, with a metal that favors an octahedral geometry, two tridentate ligands can coordinate to form a [M(L)₂] complex, or three bidentate ligands can form a [M(L)₃] complex. nih.gov

Table 3: Examples of Metal Complexes with Pyridyl-Pyrazole Type Ligands

Metal IonLigand TypeCoordination ModeResulting GeometryReference
Ni(II)2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)-6-(1H-pyrazol-1-yl)pyridineTridentate (Npyrazole, Npyridine, Ntriazole)Pseudooctahedral nih.gov
Ni(II)3-(4-chlorophenyl)-1H-pyrazoleBidentate (bridging)Dinuclear complex researchgate.net
Pd(II)2-(5-phenyl-1H-pyrazol-3-yl)pyridineBidentate (Npyrazole, Npyridine)Square Planar researchgate.net
Tb(III)3-(2-pyridyl)pyrazoleBidentate (Npyrazole, Npyridine)Distorted triangular dodecahedral mdpi.com

Annulation and Hybridization Reactions to Form Fused or Polycyclic Systems

Annulation reactions, which involve the construction of a new ring onto an existing scaffold, can transform this compound into more complex, rigid, and structurally diverse fused or polycyclic systems. These reactions significantly expand the chemical space accessible from this starting material. The synthesis of fused heterocycles like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines is of significant interest in chemical and pharmaceutical research. researchgate.netnih.govmdpi.com

Several synthetic strategies can be envisioned for the annulation of the this compound core:

Intramolecular Cyclization: A common approach involves introducing a reactive functional group onto the pyridine ring, typically at the C-2 or C-4 position, ortho or para to the pyrazole substituent. For example, a Suzuki coupling could install a 2-carboxyaldehyde-phenyl group at the C-4 position of the pyridine ring. Subsequent reaction with a nitrogen source like hydrazine (B178648) could lead to intramolecular cyclization and the formation of a new heterocyclic ring fused to the pyridine.

Condensation Reactions: The C-2 methyl group of a derivative, if present, could be activated for condensation with dicarbonyl compounds to build a new pyridine or quinoline (B57606) ring, a strategy analogous to the Friedländer annulation for quinoline synthesis. mdpi.com

Metal-Catalyzed Annulation: Modern transition-metal catalysis offers pathways for C-H activation and annulation. For instance, a rhodium-catalyzed [4+3] annulation could potentially be employed to construct a seven-membered ring fused to the pyrazole-pyridine system. rsc.org

These advanced synthetic methods allow for the creation of novel, multi-ring systems with defined three-dimensional shapes, starting from the relatively simple this compound building block.

Table 4: Examples of Fused Pyrazole-Pyridine Heterocyclic Systems

Fused System NameGeneral Synthetic ApproachKey Precursors
Pyrazolo[3,4-b]pyridine Condensation/Cyclization5-Aminopyrazole and a 1,3-dicarbonyl compound
Pyrazolo[3,4-b]quinoline Friedländer Annulation5-Amino-4-aroylpyrazole and an aromatic amine
Pyrazolo[4,3-c]quinoline KI-Promoted CyclizationPyrazole-arylamine and benzyl (B1604629) bromide
Pyrazolone-fused Benzodiazepine Rh(III)-Catalyzed [4+3] Annulation1-Phenylpyrazolidinone and a propargyl alcohol

Detailed Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 3-(4-Chloro-1H-pyrazol-1-yl)pyridine, offering detailed insights into the chemical environment of each proton and carbon atom. This allows for unambiguous assignment of the connectivity between the pyridine (B92270) and 4-chloro-1H-pyrazole rings.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons on both the pyrazole (B372694) and pyridine rings. The protons on the pyrazole ring typically appear as distinct singlets, a result of the substitution pattern. The pyridine ring protons exhibit a more complex pattern of doublets and multiplets, indicative of their coupling relationships.

Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the aromatic nature of the heterocyclic rings.

Detailed, experimentally verified ¹H and ¹³C NMR data for this specific compound are not available in the cited public literature. The following table is a representative example based on structurally similar pyrazolyl-pyridine compounds and should not be considered as experimentally verified data for this compound.

Interactive Data Table: Representative NMR Chemical Shifts
Atom Position Representative ¹H Chemical Shift (ppm) Representative ¹³C Chemical Shift (ppm)
Pyrazole H-3 ~ 8.0 - 8.5 (s) ~ 140 - 145
Pyrazole H-5 ~ 7.7 - 8.2 (s) ~ 125 - 130
Pyridine H-2 ~ 8.8 - 9.2 (d) ~ 148 - 152
Pyridine H-4 ~ 8.0 - 8.4 (d) ~ 135 - 140
Pyridine H-5 ~ 7.4 - 7.8 (dd) ~ 122 - 126
Pyridine H-6 ~ 8.6 - 9.0 (d) ~ 146 - 150

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra establish proton-proton coupling networks, which is particularly useful for assigning the adjacent protons on the pyridine ring.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for confirming the connection between the N-1 of the pyrazole ring and the C-3 of the pyridine ring, as correlations would be expected between the pyrazole protons and the pyridine carbons, and vice versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is utilized to determine the exact molecular weight of this compound and to study its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula C₈H₆ClN₃.

The fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for such N-heterocyclic compounds may include the cleavage of the bond between the two rings, as well as the loss of the chlorine atom or small molecules like HCN. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorinated fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Specific experimental mass spectrometry data and fragmentation patterns for this compound are not available in the surveyed literature.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

For this compound, a crystal structure analysis would confirm the planarity of the pyrazole and pyridine rings and determine the dihedral angle between them. This angle is a key conformational feature of the molecule.

A published single crystal X-ray structure for this compound could not be located in the primary scientific literature. Data for the related precursor, 4-chloro-1H-pyrazole, shows it crystallizes in the orthorhombic space group Pnma, forming hydrogen-bonded trimeric assemblies in the solid state. nih.govnih.gov

Interactive Data Table: Representative Crystallographic Parameters for a Pyrazolyl-Pyridine Derivative

Parameter Representative Value
Crystal System Monoclinic / Orthorhombic
Space Group P2₁/c or similar
a (Å) ~ 6 - 12 Å
b (Å) ~ 8 - 15 Å
c (Å) ~ 10 - 20 Å
β (°) ~ 90 - 105° (for monoclinic)
Volume (ų) ~ 1000 - 1500 ų
Z (molecules/cell) 4

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic functional groups and vibrational modes of the molecule.

The IR spectrum of this compound is expected to show prominent bands corresponding to:

Aromatic C-H stretching: Typically observed in the region of 3000-3150 cm⁻¹.

C=C and C=N stretching: These vibrations from both aromatic rings appear in the 1400-1650 cm⁻¹ region.

C-Cl stretching: A strong absorption is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Ring breathing modes: Characteristic vibrations of the pyrazole and pyridine rings appear at lower frequencies.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings which may be weak in the IR spectrum. The combination of both techniques allows for a more complete vibrational analysis of the molecule.

In-Depth Computational Analysis of this compound Remains an Area for Future Research

A thorough review of available scientific literature reveals a lack of specific computational and theoretical studies focused exclusively on the chemical compound This compound . While extensive research exists on related pyrazole and pyridine derivatives, including fragments of the target molecule, a dedicated investigation into the quantum chemical properties, molecular electrostatic potential, and intermolecular interactions of this particular compound has not been published.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights into their electronic structure, reactivity, and solid-state packing. Methodologies such as Density Functional Theory (DFT), analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and Hirshfeld surface analysis are standard practice for characterizing new chemical entities. However, the application of these specific analyses to this compound is not documented in the reviewed literature.

For context, studies on analogous compounds illustrate the type of insights such investigations could provide:

Quantum Chemical Calculations: Research on similar heterocyclic systems frequently employs DFT to determine optimized molecular geometries, bond lengths, and bond angles. nih.govmdpi.com This foundational analysis is crucial for understanding the molecule's stability and conformational preferences. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's chemical reactivity, electronic transition properties, and charge transfer characteristics. nih.govscirp.org

Molecular Electrostatic Potential (MEP): MEP mapping is a valuable method for visualizing the charge distribution on a molecule's surface. chemrxiv.org It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. nih.govresearchgate.net For a molecule like this compound, MEP analysis would highlight the electrostatic character of the nitrogen atoms in both the pyrazole and pyridine rings, as well as the influence of the chlorine substituent.

Intermolecular Interaction Analysis: In the solid state, the arrangement of molecules is governed by a complex network of intermolecular forces. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov By generating two-dimensional fingerprint plots, researchers can deconstruct the Hirshfeld surface to determine the percentage contribution of different types of contacts, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov For the title compound, this analysis would be instrumental in understanding how the chlorine atom and the aromatic rings participate in crystal packing.

While detailed computational data for this compound is not available, the established methodologies are well-suited to elucidate its fundamental chemical and physical properties. Such a study would be a valuable contribution to the field of heterocyclic chemistry, providing a deeper understanding of the structure-property relationships in this class of compounds. The absence of this specific research highlights a gap in the current literature and an opportunity for future investigation.

Computational and Theoretical Investigations of 3 4 Chloro 1h Pyrazol 1 Yl Pyridine

Molecular Dynamics Simulations and Conformation Analysis

Computational and theoretical investigations, particularly molecular dynamics (MD) simulations and conformational analysis, provide profound insights into the dynamic behavior and structural flexibility of 3-(4-Chloro-1H-pyrazol-1-yl)pyridine at an atomic level. These methods are crucial for understanding the molecule's accessible conformations, the energetic barriers between them, and how its structure fluctuates over time, which can influence its interactions with biological targets or other molecules.

Molecular dynamics simulations of this compound would typically involve placing the molecule in a simulated physiological environment, such as a water box with appropriate ions, and then solving Newton's equations of motion for every atom in the system. This allows for the observation of the molecule's behavior on a timescale of nanoseconds to microseconds, revealing its conformational landscape.

For N-aryl pyrazoles, the conformation is often a balance between the stabilizing effects of conjugation, which favors planarity, and the destabilizing effects of steric hindrance between the rings. In the case of this compound, steric clashes between the hydrogen atoms on the pyridine (B92270) ring and the hydrogen or chlorine atoms on the pyrazole (B372694) ring can lead to a non-planar arrangement being the most stable conformation.

While specific MD simulation data for this compound is not extensively available in public literature, data from analogous N-aryl pyrazole and pyrazolyl-pyridine structures can provide valuable insights. Studies on similar compounds have shown that the dihedral angle between the pyrazole and the attached aryl or heteroaryl ring can vary significantly. For instance, in some crystal structures of related molecules, this angle is observed to be nearly coplanar, while in others, it can be twisted by as much as 50 degrees due to steric effects from substituents. nih.gov

The conformational flexibility of this compound is a critical determinant of its molecular recognition properties. The ability to adopt different conformations allows the molecule to adapt its shape to fit into binding pockets of proteins or other biological macromolecules. Understanding this dynamic behavior is therefore essential for rational drug design and the development of new functional materials.

Table 1: Representative Dihedral Angles in Analogous Pyrazolyl-Aryl Compounds

CompoundDihedral Angle (°)Method
2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine50.22X-ray Crystallography
Arylazo-3,5-bis(trifluoromethyl)pyrazole Derivative 17.9X-ray Crystallography
Arylazo-3,5-bis(trifluoromethyl)pyrazole Derivative 245.7X-ray Crystallography

This table presents data from structurally related compounds to illustrate the potential range of conformations for this compound. The actual values for the target compound would require specific computational or experimental studies.

Structure Activity Relationship Sar Investigations Within the Pyrazolyl Pyridine Chemical Space

Principles of Ligand Design and Modification based on the 3-(4-Chloro-1H-pyrazol-1-yl)pyridine Core

The design of new ligands based on the this compound core follows established medicinal chemistry principles, focusing on strategic modifications to optimize interactions with a biological target, enhance potency, and improve drug-like properties. mdpi.comfrontiersin.org The core itself consists of a pyridine (B92270) ring, which can influence solubility and bioavailability, linked to a pyrazole (B372694) ring, a versatile component known to participate in key binding interactions such as hydrogen bonding. enpress-publisher.comias.ac.in

Key modification strategies include:

Substitution on the Pyrazole Ring: The pyrazole moiety offers multiple positions for substitution. The nitrogen atom not linked to the pyridine can be alkylated or functionalized to probe specific pockets within a target's binding site. nih.gov The chloro-substituent at the 4-position of the pyrazole in the parent compound is a key site for modification. Replacing it with different halogens or other small groups can modulate electronic properties and steric interactions. For example, in the development of Aurora kinase inhibitors, halogen substituents on a terminal phenyl ring attached to a pyrazole were found to be more tolerated than bulkier groups. nih.gov

Bioisosteric Replacement: Both the pyrazole and pyridine rings can be replaced with other heterocycles to explore new chemical space and intellectual property. For instance, in the lead optimization of Aurora kinase inhibitors, a benzene (B151609) ring was replaced with various heterocycles, with the pyrazole fragment being preferred as it afforded potent inhibitors with better lipophilicity and drug-like properties. mdpi.com Similarly, the pyridine core can be replaced with other six-membered aromatic heterocycles to investigate the impact on activity. nih.gov

Molecular Hybridization: This strategy involves combining the pyrazolyl-pyridine scaffold with other known pharmacophores to create hybrid molecules with potentially dual or enhanced activity. researchgate.net This approach aims to leverage the favorable binding characteristics of each component within a single molecule.

Systematics of Positional and Substituent Effects on Molecular Recognition Properties

The biological activity of pyrazolyl-pyridine derivatives is highly sensitive to the position and nature of substituents on both heterocyclic rings. SAR studies systematically explore these effects to build a comprehensive understanding of how structural changes impact molecular recognition.

Electronic Effects: The electronic nature of substituents (electron-donating vs. electron-withdrawing) significantly influences the properties of the scaffold. uclouvain.be Electron-donating groups can increase the basicity of the pyridine nitrogen, potentially enhancing interactions with acidic residues in a binding site. Conversely, electron-withdrawing groups can increase the acidity of the pyrazole N-H group (in unsubstituted analogues), making it a better hydrogen bond donor. mdpi.com In the development of TGF-β type I receptor kinase inhibitors, introducing electron-donating groups at the 6-position of the pyridine ring was speculated to increase the capacity of the nitrogen atom to act as a hydrogen-bond acceptor, thereby potentiating inhibitory activity. mdpi.com

Steric Effects: The size and shape of substituents play a crucial role in determining how a ligand fits into its binding site. Bulky groups can create steric clashes, reducing affinity, or they can be beneficial by accessing specific hydrophobic pockets. nih.gov For example, in the design of ALK inhibitors, a key strategy involved introducing substituents that would clash with the bulkier Tyr590 residue in the related TrkA kinase, thereby achieving selectivity for ALK, which has a smaller Leu1198 residue at the corresponding position. nih.gov

Positional Isomerism: The specific attachment points of substituents are critical. In one study on Aurora B inhibitors, a central phenyl ring linker required meta-disubstitution for selectivity; a para-disubstituted analogue inhibited multiple kinases. nih.gov Similarly, for 1H-pyrazolo[3,4-b]pyridine derivatives developed as TBK1 inhibitors, two specific modification sites (R¹ and R²) were chosen to guide the optimization process, highlighting the positional importance of substitutions for targeted activity. nih.gov

The following table summarizes general positional and substituent effects observed in the broader pyrazolyl-pyridine chemical space.

Position of ModificationType of SubstituentGeneral Effect on ActivityReference
Pyrazole Ring (General)Polar MoietyFavorable when oriented towards solvent-exposed region nih.gov
Pyrazole Ring (General)Small Steric GroupsCan adjust conformation and optimize interactions with key residues acs.org
Pyridine Ring (Position 6)Electron-Donating GroupsMay increase H-bond acceptor capacity of pyridine nitrogen, enhancing potency mdpi.com
Linker (e.g., central phenyl)Meta-disubstitutionCan confer selectivity for a specific target kinase over others nih.gov
Linker (e.g., central phenyl)Para-disubstitutionMay lead to broader, less selective kinase inhibition nih.gov

Rational Design of Analogues for Targeted Molecular Interactions

Rational, or structure-based, drug design utilizes knowledge of the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. acs.org For the pyrazolyl-pyridine scaffold, this approach has been instrumental in developing potent kinase inhibitors and other targeted agents. researchgate.netnih.gov

The process typically involves:

Target Identification and Validation: A biological target, often an enzyme like a protein kinase, is identified as being critical in a disease pathway. nih.gov

Structural Analysis: X-ray crystallography or cryo-electron microscopy is used to determine the 3D structure of the target, revealing the shape and properties of the active site.

Molecular Docking: Computational docking studies are performed to predict how a ligand, such as this compound, fits into the target's binding site. nih.gov These simulations identify key interactions, such as hydrogen bonds with the kinase hinge region or hydrophobic interactions with specific residues. mdpi.comnih.gov

Hypothesis-Driven Synthesis: Based on the docking models, new analogues are designed to optimize these interactions. For instance, if a model shows an unoccupied hydrophobic pocket, analogues with lipophilic substituents are synthesized to fill that space. acs.org In the design of TBK1 inhibitors, a docking study of an initial hit compound revealed its binding mode, which guided the selection of two modification sites for subsequent rounds of synthesis and optimization. nih.gov

Iterative Optimization: The newly synthesized compounds are tested for biological activity. The results, often combined with crystal structures of the new ligands bound to the target, are used to refine the computational models and design the next generation of analogues in an iterative cycle.

A notable example is the design of inhibitors for the EGFRL858R/T790M/C799S mutant, a challenging cancer target. Researchers used a rational approach to replace a reactive acrylamide (B121943) group with a cyclopropyl (B3062369) sulfonyl moiety capable of forming a specific hydrogen bond with the mutated Ser797 residue, a design choice guided by structural knowledge of the target. acs.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Cheminformatics and QSAR modeling are computational tools that establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rjpbr.comnih.gov These predictive models are invaluable for prioritizing the synthesis of new analogues, saving time and resources.

For the pyrazolyl-pyridine chemical space, various QSAR methodologies have been applied:

2D-QSAR: This method correlates biological activity with 2D structural descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. In one study on 1H-Pyrazole analogs as EGFR inhibitors, a 2D-QSAR model was developed with strong statistical parameters (R²train = 0.9816, Q² = 0.9668), indicating high predictive reliability. researchgate.net

3D-QSAR: These more advanced models consider the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. researchgate.net CoMFA calculates steric and electrostatic fields around aligned molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and acceptor fields. The resulting contour maps can visually guide chemists on where to add or remove specific functional groups to enhance activity. researchgate.net

4D-QSAR: This approach, exemplified by the Electron Conformational-Genetic Algorithm, extends 3D-QSAR by considering different conformational states of the molecules, providing a more dynamic picture of the structure-activity landscape. nih.gov A 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives successfully identified a pharmacophore and generated a model with high predictive accuracy. nih.govresearchgate.net

The development of a robust QSAR model involves several steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), or Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the activity. rjpbr.com

Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, Q²) and external validation with a separate test set of compounds. nih.govresearchgate.net

These predictive models, often used in conjunction with molecular docking, provide powerful insights for the rational design of new this compound analogues with improved therapeutic potential. rjpbr.comnih.gov

Molecular Level Biological Interaction and Mechanistic Studies

Exploration of Protein-Ligand Binding Modes and Affinities

Computational and experimental studies have elucidated the binding modes of pyrazolopyridine derivatives with various protein targets, primarily kinases. Molecular docking simulations are instrumental in predicting how these ligands fit into the active sites of proteins and their corresponding binding affinities. nih.gov

Research has shown that pyrazolo[3,4-b]pyridine derivatives can effectively bind to the ATP-binding site of several kinases, including HER2, BRAF, JAK, and AKT1. nih.gov The binding is stabilized through a combination of hydrogen bonds and hydrophobic interactions. For instance, docking studies of pyrazolo[4,3-c]pyridine derivatives with the CREB binding protein (CREBBP) bromodomain revealed favorable interactions, with docking scores indicating strong affinity. nih.gov

The binding affinity is often quantified by parameters such as docking scores, binding energy (kcal/mol), and the half-maximal inhibitory concentration (IC₅₀), which is determined experimentally. For example, certain pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of TANK-binding kinase 1 (TBK1) and c-Met kinase with IC₅₀ values in the nanomolar range, indicating high binding affinity. researchgate.netnih.gov The specific interactions often involve forming hydrogen bonds with key amino acid residues in the hinge region of the kinase active site. nih.gov

Compound ClassProtein TargetBinding Affinity / PotencyKey Interactions Noted
Pyrazolo[3,4-b]pyridine Derivative (Compound 15y)TBK1 KinaseIC₅₀ = 0.2 nMHydrogen bonds with hinge region residues (Glu87, Cys89); salt bridge with Asp157. nih.gov
Pyrazolo[3,4-b]pyridine Derivative (Compound 5a)c-Met KinaseIC₅₀ = 4.27 nMBinding within the ATP-binding pocket. nih.gov
Pyrazolo[4,3-c]pyridine DerivativesCREBBP BromodomainDocking Score: -7.5 to -8.5Favorable interactions within the binding site. nih.gov
Pyrazol-4-yl-pyridine DerivativesM₄ Muscarinic Receptor (Allosteric Site)pKB = 6.3 - 6.5Allosteric binding leading to positive cooperativity with acetylcholine (B1216132).

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The primary mechanism of action for many pyrazolopyridine compounds is enzyme inhibition, particularly of protein kinases which are crucial regulators of cellular signaling. eurekaselect.com These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins. nih.gov

Molecular docking studies have provided detailed insights into this inhibitory mechanism. For example, the inhibition of TBK1 by a 1H-pyrazolo[3,4-b]pyridine derivative involves the pyrazole (B372694) moiety forming two critical hydrogen bonds with residues Glu87 and Cys89 in the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, effectively blocking the enzyme's catalytic function. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to different parts of the pyrazolopyridine scaffold can significantly alter inhibitory potency by changing how the molecule interacts with the active site. For instance, introducing different side chains can exploit hydrophobic pockets near the active site, enhancing binding affinity and, consequently, inhibitory activity. nih.gov

The kinetics of inhibition are often studied to further characterize the mechanism. While detailed kinetic analyses for 3-(4-Chloro-1H-pyrazol-1-yl)pyridine itself are not widely published, studies on related kinase inhibitors often reveal a time-dependent inhibition pattern, which can indicate a slow dissociation from the enzyme target.

Studies on Interactions with Nucleic Acids and Other Biomolecules

While the primary focus of research on pyrazolopyridines has been their interaction with protein kinases, the purine-like structure suggests a potential for interaction with other biomolecules, such as nucleic acids. However, based on available literature, there is limited direct research investigating the binding of this compound or its close pyrazolopyridine analogs to DNA or RNA.

Studies on related but structurally distinct pyrazole-containing compounds have shown an affinity for nucleic acids. For instance, certain anthrapyrazoles derived from emodin (B1671224) and bis-pyrazole derivatives have been reported to bind to calf thymus DNA. nih.govnih.gov Additionally, pyrazolo[3,4-d]pyrimidine nucleosides, which are structural isomers of pyrazolopyridines, have been incorporated into oligonucleotides to study their effect on DNA and RNA duplex stability. nih.gov These findings suggest that a pyrazole-containing heterocycle can interact with nucleic acids, but specific studies confirming this interaction for the pyrazolopyridine scaffold of this compound are not prevalent. This remains an area requiring further investigation.

Biochemical Assay Development for Target Engagement and Pathway Perturbation

A variety of biochemical and cell-based assays are essential for characterizing the activity of compounds like this compound. These assays confirm that the compound engages its intended target and produces a desired biological effect.

For enzyme inhibitors, in vitro kinase assays are fundamental. These can be fluorescence-based, coupled-enzyme methods like the Z′-LYTE™ biochemical assay, which measures the extent of phosphorylation of a specific substrate. rsc.org Other platforms include LanthaScreen™ Eu Kinase Binding Assays, which directly measure the binding of the inhibitor to the kinase. nih.gov These assays are used to determine key parameters like IC₅₀ values. nih.gov

To confirm that a compound interacts with its target within a living cell, cellular target engagement assays are employed. These methods can measure changes in the thermal stability of the target protein upon ligand binding. The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. Such assays provide evidence that a compound is cell-permeable and binds to its intracellular target in a native environment.

Advanced Research Applications and Future Perspectives

Development of 3-(4-Chloro-1H-pyrazol-1-yl)pyridine Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Derivatives of the this compound scaffold are being developed as highly specific probes to investigate the function and localization of proteins within their native cellular environment. A notable application is in the creation of radiofluorinated probes for positron emission tomography (PET) imaging. For instance, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have led to the discovery of subtype-selective positive allosteric modulators (PAMs) for receptors like the muscarinic acetylcholine (B1216132) receptor M4. nih.gov The development of a radiofluorinated analogue, [¹⁸F]12, from a pyrazol-4-yl-pyridine core structure, highlights the potential for this class of compounds in non-invasively visualizing receptors in the brain. nih.gov

These probes are engineered to possess high affinity and selectivity for their target, often a specific enzyme or receptor. By incorporating reporter tags, such as fluorescent dyes or radioactive isotopes, these probes enable researchers to visualize and quantify their targets in vitro and in vivo. The development of such probes based on the this compound core allows for a deeper understanding of disease-relevant pathways and facilitates the validation of new drug targets.

Identification of Novel Lead Compounds for Pre-clinical Research

The this compound scaffold is a fertile ground for the discovery of novel lead compounds for preclinical research. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The process of modifying the lead compound to improve its properties is known as lead optimization.

Derivatives of the broader pyrazolopyridine class have shown promise in a variety of therapeutic areas. For example, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with suitable in vivo pharmacokinetic properties for preclinical safety studies. researchgate.net Furthermore, various 1H-pyrazolo[3,4-b]pyridine derivatives have been reported as potent inhibitors of kinases such as ALK-L1196M and CDK8, as well as agonists for PPARα. researchgate.net

The identification of these lead compounds is often the result of extensive screening campaigns and medicinal chemistry efforts. The this compound core provides a versatile platform for the systematic exploration of chemical space, allowing for the fine-tuning of pharmacological properties to achieve the desired therapeutic effect. The following table summarizes some preclinical candidates derived from pyrazolopyridine scaffolds.

Compound ClassTherapeutic TargetPotential Application
1H-pyrazolo[4,3-b]pyridin-3-amine derivativesmGlu4 PAMParkinson's disease
1H-pyrazolo[3,4-b]pyridine derivativesALK-L1196M inhibitorsCancer
1H-pyrazolo[3,4-b]pyridine derivativesCDK8 inhibitorsCancer
1H-pyrazolo[3,4-b]pyridine derivativesPPARα agonistsDyslipidemia

Integration of High-Throughput Screening and Combinatorial Chemistry for Scaffold Exploration

The exploration of the chemical space around the this compound scaffold is greatly accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. ewadirect.com HTS allows for the rapid testing of large libraries of compounds to identify potential drug candidates. ewadirect.com Combinatorial chemistry enables the rapid synthesis of large numbers of different but structurally related molecules.

By combining these two powerful technologies, researchers can efficiently explore the structure-activity relationships (SAR) of this compound derivatives. For instance, a combinatorial library of these compounds can be synthesized with diverse substituents at various positions on the pyrazole (B372694) and pyridine (B92270) rings. This library can then be subjected to HTS against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological activity.

This integrated approach has been successfully applied to the discovery of inhibitors for various protein kinases, which are important targets in cancer therapy. rjpbr.com The pyrazole scaffold is a common feature in many protein kinase inhibitors, and the this compound core offers a unique framework for the design of novel and selective inhibitors. rjpbr.comcijournal.ru

Emerging Synthetic Methodologies for Enhanced Diversity and Efficiency

The ability to generate a wide diversity of this compound derivatives is crucial for successful drug discovery campaigns. To this end, researchers are continuously developing emerging synthetic methodologies that offer enhanced diversity and efficiency. These methods often focus on novel ways to construct the core pyrazolopyridine skeleton or to introduce functional groups in a regioselective manner.

One such approach is the use of flow chemistry, which allows for the synthesis of pyrazoles and fused pyrazole scaffolds in a continuous and automated fashion. mdpi.com This technology offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds. mdpi.com Microwave-assisted synthesis is another powerful tool that can significantly accelerate the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.com

Furthermore, novel catalytic systems, such as copper-catalyzed Ullmann couplings, are being employed to efficiently construct the C-N bond between the pyrazole and pyridine rings. acs.org These advanced synthetic methods are instrumental in expanding the accessible chemical space around the this compound scaffold, providing a rich source of novel compounds for biological evaluation.

Predictive Computational Models for De Novo Design of Pyrazolyl-Pyridine Analogues

In recent years, predictive computational models have become an indispensable tool in the de novo design of novel drug candidates. These in silico methods, which include quantitative structure-activity relationship (QSAR) modeling and molecular docking, allow researchers to predict the biological activity of virtual compounds before they are synthesized. mdpi.com This approach significantly reduces the time and cost associated with drug discovery.

For the de novo design of pyrazolyl-pyridine analogues, computational models can be used to:

Identify key structural features required for binding to a specific biological target.

Predict the binding affinity of virtual compounds to the target.

Optimize the pharmacokinetic properties of lead compounds.

For example, 3D-QSAR models can be developed based on a set of known pyrazole analogues with their corresponding biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. Molecular docking studies can provide insights into the binding mode of pyrazolyl-pyridine derivatives within the active site of a target protein, facilitating the design of compounds with improved selectivity. nih.govrsc.org The integration of these computational approaches with traditional medicinal chemistry strategies is a powerful paradigm for the efficient discovery of next-generation therapeutics based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.